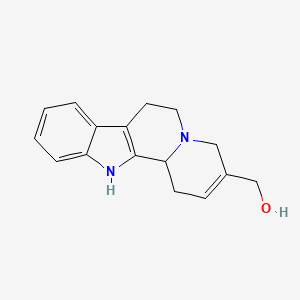
1,4,6,7,12,12b-Hexahydroindolo(2,3-a)quinolizin-3-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6,7,12,12b-Hexahydroindolo(2,3-a)quinolizin-3-ylmethanol is a complex organic compound with the molecular formula C16H18N2O. It is known for its unique structure, which includes an indole and quinolizine moiety.
Preparation Methods
The synthesis of 1,4,6,7,12,12b-Hexahydroindolo(2,3-a)quinolizin-3-ylmethanol involves multiple steps. One common method includes the reduction of 3-acetyl-1,2,6,7,12,12b-hexahydroindolo(2,3-a)quinolizin-2-one using sodium borohydride (NaBH4) in methanol (MeOH), followed by refluxing with mercuric acetate (Hg(OAc)2) in glacial acetic acid (AcOH). This process yields the quaternary salt, which can be further processed to obtain the desired compound .
Chemical Reactions Analysis
1,4,6,7,12,12b-Hexahydroindolo(2,3-a)quinolizin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using active manganese dioxide (MnO2) to form different products.
Reduction: Reduction with sodium borohydride (NaBH4) in methanol yields diastereomeric alcohols.
Substitution: Tosylation followed by reduction with zinc/iodine (Zn/NaI) can lead to different substituted products.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various indole alkaloids, which are important in organic synthesis.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in cancer research.
Medicine: Some derivatives of this compound have been investigated for their potential anticancer properties.
Mechanism of Action
The mechanism of action of 1,4,6,7,12,12b-Hexahydroindolo(2,3-a)quinolizin-3-ylmethanol involves its interaction with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1,4,6,7,12,12b-Hexahydroindolo(2,3-a)quinolizin-3-ylmethanol can be compared with other similar compounds such as:
Flavopereirine: Another indole alkaloid with anticancer properties.
Isogeissoschizine: A compound with a similar structure used in synthetic organic chemistry.
Dihydrocorynantheol: Another related compound used in the synthesis of various alkaloids.
These compounds share structural similarities but differ in their specific applications and biological activities.
Properties
CAS No. |
21543-51-1 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1,4,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-3-ylmethanol |
InChI |
InChI=1S/C16H18N2O/c19-10-11-5-6-15-16-13(7-8-18(15)9-11)12-3-1-2-4-14(12)17-16/h1-5,15,17,19H,6-10H2 |
InChI Key |
ISZJHGMBUANHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(=CCC2C3=C1C4=CC=CC=C4N3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















